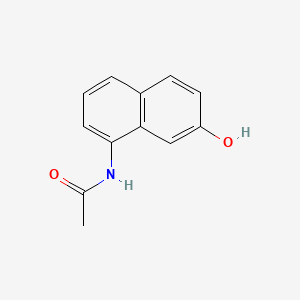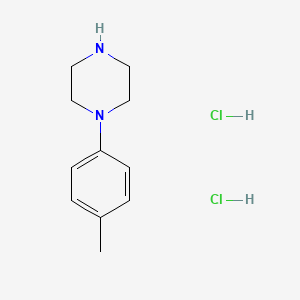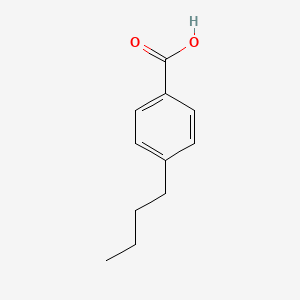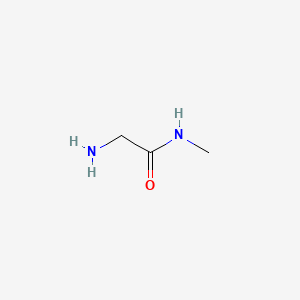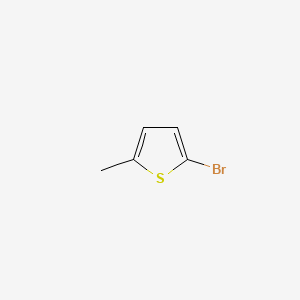
2-Bromo-5-méthylthiophène
Vue d'ensemble
Description
2-Bromo-5-methylthiophene (2-Br-5-MeT) is a heterocyclic aromatic organic compound containing both sulfur and bromine atoms. It is a colorless liquid at room temperature and has a strong odor. It is a derivative of thiophene and is used as a building block for various organic compounds. It has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Synthèse de dérivés du thiophène
Le 2-Bromo-5-méthylthiophène est utilisé dans la synthèse de dérivés du thiophène . Les analogues à base de thiophène ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle vital pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Chimie industrielle et science des matériaux
Les dérivés du thiophène, y compris le this compound, sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion .
Semiconducteurs organiques
Les molécules à médiation thiophène, y compris le this compound, jouent un rôle important dans le développement des semi-conducteurs organiques .
Transistors à effet de champ organiques (OFET)
Le this compound est utilisé dans la fabrication de transistors à effet de champ organiques .
Diodes électroluminescentes organiques (OLED)
Le this compound est également utilisé dans la fabrication de diodes électroluminescentes organiques .
Propriétés pharmacologiques
Les molécules avec le système cyclique du thiophène, y compris le this compound, présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses .
Nouveau réarrangement du this compound protoné
Un nouveau réarrangement du this compound protoné a été observé dans HSO3F au moyen de la spectroscopie RMN 1H .
Préparation du poly (3,3′′′-diméthyl- (2,2′:5′,2′:5′,2′′′) tétrathiophène)
Le 2-Bromo-3-méthylthiophène a été utilisé dans la préparation du poly (3,3′′′-diméthyl- (2,2′:5′,2′:5′,2′′′) tétrathiophène) .
Mécanisme D'action
Target of Action
2-Bromo-5-methylthiophene is a chemical compound used as an intermediate in organic synthesis .
Mode of Action
Thiophenes, the class of compounds to which 2-bromo-5-methylthiophene belongs, are known to undergo electrophilic substitution reactions more readily than benzene . This is primarily due to the electron-donating effect of the sulfur atom in the thiophene ring .
Biochemical Pathways
Thiophenes are known to be involved in various chemical reactions, including suzuki-miyaura coupling , a widely-used method for forming carbon-carbon bonds.
Pharmacokinetics
The compound’s physical properties such as its boiling point (65 °c/15 mmhg) and density (1552 g/mL at 25 °C) suggest that it may have low volatility and high density .
Result of Action
Thiophenes are known to be used in the synthesis of various biologically active compounds .
Action Environment
The action of 2-Bromo-5-methylthiophene can be influenced by various environmental factors. For instance, the compound is stabilized with copper chip and sodium bicarbonate , suggesting that its stability and reactivity can be affected by the presence of these substances. Furthermore, the compound should be stored at 2-8°C to maintain its stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLOOGOFKSUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227308 | |
| Record name | 2-Bromo-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-58-2 | |
| Record name | 2-Bromo-5-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 2-bromo-5-methylthiophene?
A1: 2-Bromo-5-methylthiophene demonstrates interesting reactivity, particularly in electrophilic aromatic substitution reactions. Research has shown that it undergoes regioselective bromination with N-bromosuccinimide, yielding predominantly 2-bromo-5-methylthiophene with high selectivity. [] This high regioselectivity makes it a valuable starting material for synthesizing more complex thiophene derivatives. Additionally, studies have observed a novel rearrangement of protonated 2-bromo-5-methylthiophene in strong acid media like fluorosulfuric acid (HSO3F). [] This rearrangement highlights the unique reactivity of this compound under specific reaction conditions.
Q2: What are some synthetic applications of 2-bromo-5-methylthiophene?
A2: The high regioselectivity observed in the bromination of 2-bromo-5-methylthiophene makes it a valuable precursor for synthesizing trisubstituted thiophenes. [] The bromine atom can be further manipulated using various coupling reactions, enabling the introduction of diverse substituents at the 2-position of the thiophene ring. This versatility makes 2-bromo-5-methylthiophene a valuable building block in organic synthesis, particularly for constructing molecules with potential applications in materials science and medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


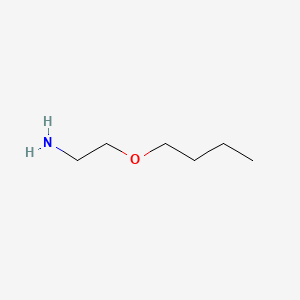
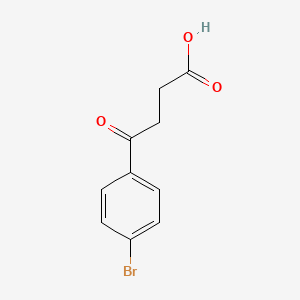

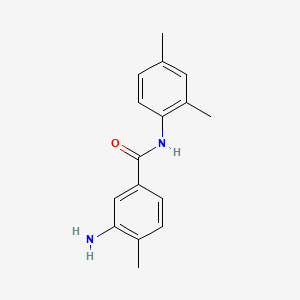
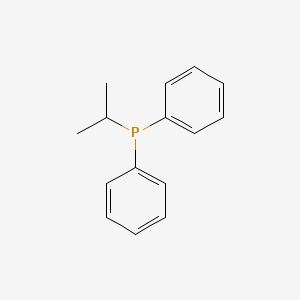

![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)

